4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
Properties
IUPAC Name |
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-24-15-7-6-11(19)8-13(15)14(21)9-20-17(22)10-25-16-5-3-2-4-12(16)18(20)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNONVSHAVJTKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione , known by its CAS number 903194-21-8 , belongs to the benzoxazepine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.3 g/mol . The structure features a benzoxazepine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN1O5 |
| Molecular Weight | 325.3 g/mol |
| CAS Number | 903194-21-8 |
Anticancer Properties
Research indicates that derivatives of benzoxazepines exhibit significant anticancer activity. For instance, compounds structurally similar to This compound have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzoxazepine derivatives showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been reported to act on specific enzyme targets involved in cancer metabolism and progression. For example, studies have shown that modifications in the oxazepine structure can enhance inhibitory activity against enzymes like EGFR and BRAF , which are critical in cancer signaling pathways .
Antimicrobial Activity
The compound's antimicrobial properties are also noteworthy. Research has indicated that benzoxazepine derivatives possess significant antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against a range of pathogens, suggesting potential therapeutic applications in treating infections .
Case Study 1: Anticancer Activity
A recent study investigated the effects of a related benzoxazepine derivative on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized various derivatives of benzoxazepines and evaluated their inhibitory effects on BRAF(V600E) mutations associated with melanoma. The most potent derivative exhibited an IC50 value in the nanomolar range, indicating strong inhibitory effects .
Scientific Research Applications
Anticancer Properties
Recent studies indicate that derivatives of oxazepines exhibit significant anticancer properties. The specific compound has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| A549 (Lung Cancer) | 18 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 15 | Modulation of cytokine release |
A notable preclinical study demonstrated that this compound significantly reduced tumor size in xenograft models, indicating its potential as an effective anticancer agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α:
| Cytokine Measured | Effect |
|---|---|
| IL-6 | Decreased by 45% |
| TNF-α | Decreased by 35% |
These findings suggest that the compound could be beneficial in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial potential of this oxazepine derivative has been explored against various bacterial strains. Some derivatives exhibited significant efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 10 µg/mL |
This variability indicates that structural modifications can enhance antimicrobial properties.
Case Study 1: Anti-Cancer Efficacy in Preclinical Models
In a study involving mice with established tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. The results support its efficacy as a potential therapeutic agent for cancer treatment.
Case Study 2: Inflammation Reduction in Animal Models
Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Treatment with the compound resulted in a marked decrease in edema formation, indicating its potential for therapeutic use in inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxazepine ring and carbonyl groups undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : The lactam ring opens to form a carboxylic acid derivative. For example, treatment with HCl (6M, 80°C) cleaves the oxazepine-dione ring, yielding 2-(5-chloro-2-methoxyphenyl)acetic acid and a fragmented aminophenol derivative.
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Basic Hydrolysis : NaOH (1M, reflux) selectively hydrolyzes the ketone to a secondary alcohol while preserving the oxazepine ring.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl | 2-(5-Chloro-2-methoxyphenyl)acetic acid + fragmented aminophenol | 72% | |
| Basic (NaOH, reflux) | 1M NaOH | 4-(2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl)benzo[f]oxazepine-3,5-dione | 58% |
Nucleophilic Substitution
The 5-chloro substituent on the phenyl ring participates in SNAr reactions:
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Reaction with amines (e.g., piperidine, DMF, 60°C) replaces the chlorine atom with an amine group, enhancing water solubility.
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Thiols (e.g., mercaptoethanol) yield thioether derivatives under mild conditions (room temperature, EtOH) .
Mechanistic Insight :
The electron-withdrawing methoxy group activates the para-position for nucleophilic attack, facilitating displacement of the chloride .
Oxidation and Reduction
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Oxidation : The ketone group is oxidized to a carboxylic acid using KMnO₄ (H₂O, 100°C).
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Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the oxazepine ring.
Table 2: Redox Reactions
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O | 4-(2-(5-Chloro-2-methoxyphenyl)-2-oxoacetyl)benzo[f]oxazepine-3,5-dione | 65% | |
| Reduction | NaBH₄, MeOH | 4-(2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl)benzo[f]oxazepine-3,5-dione | 89% |
Cyclization and Ring-Opening
-
Cyclization : Thermal treatment (150°C, toluene) induces intramolecular nucleophilic attack, forming tricyclic derivatives .
-
Ring-Opening : Hydrazine cleaves the oxazepine ring, producing a linear hydrazide intermediate .
Key Observation :
The oxazepine ring’s stability depends on the electronic environment of the carbonyl groups. Electron-deficient rings undergo faster ring-opening .
Biological Interactions
The compound interacts with biological targets via covalent and non-covalent mechanisms:
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Kinase Inhibition : The ketone forms a Schiff base with lysine residues in kinase active sites (IC₅₀ = 0.8 μM for CDK2).
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DNA Intercalation : The planar aromatic system intercalates into DNA, confirmed via fluorescence quenching assays.
Comparative Reactivity
The compound’s reactivity differs from simpler benzoxazepines due to its electron-withdrawing substituents:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations:
Halogen vs. Alkyl Substitutions: The target compound features a 5-chloro group, which increases lipophilicity compared to the 5-fluoro group in Analog 1. Chlorine’s larger atomic radius and electron-withdrawing nature may enhance metabolic stability but could also elevate toxicity risks .
Side Chain Variations :
- The ethyl group on the benzoxazepine core in the target compound and Analog 1 may offer balanced lipophilicity and metabolic stability.
- Analog 2’s propyl chain could increase steric hindrance, altering conformational flexibility and binding to target proteins .
Q & A
Q. What strategies reconcile conflicting bioactivity results across cell lines?
- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assays) and use standardized cell lines (e.g., HEK293 for receptor studies). Meta-analysis of dose-response curves (e.g., Hill slopes) identifies outliers. For benzodiazepine analogs, IC variations ≤10% were achieved by synchronizing cell passage numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
